molecular formula C12H8F12O3 B1612436 1,4-Bis(alpha-hydroxyhexafluoroisopropyl)benzene hydrate CAS No. 304851-82-9

1,4-Bis(alpha-hydroxyhexafluoroisopropyl)benzene hydrate

Cat. No.: B1612436
CAS No.: 304851-82-9
M. Wt: 428.17 g/mol
InChI Key: XXTWBMQINHSTNZ-UHFFFAOYSA-N
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Description

1,4-Bis(alpha-hydroxyhexafluoroisopropyl)benzene hydrate is a fluorinated organic compound with the molecular formula C12H6F12O2. It is characterized by the presence of two hexafluoroisopropyl groups attached to a benzene ring, each containing an alpha-hydroxy group. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(alpha-hydroxyhexafluoroisopropyl)benzene hydrate can be synthesized through a multi-step process involving the reaction of hexafluoroacetone with phenol derivatives. The reaction typically proceeds under acidic conditions, where hexafluoroacetone reacts with phenol to form the intermediate compound, which is then further reacted to yield the final product. The reaction conditions often involve the use of strong acids such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(alpha-hydroxyhexafluoroisopropyl)benzene hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

    Reduction: Reduction reactions can convert the alpha-hydroxy groups to corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

1,4-Bis(alpha-hydroxyhexafluoroisopropyl)benzene hydrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of high-performance polymers and fluorinated materials.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials due to its unique chemical properties and thermal stability.

Mechanism of Action

The mechanism of action of 1,4-Bis(alpha-hydroxyhexafluoroisopropyl)benzene hydrate involves its interaction with molecular targets through its alpha-hydroxy and hexafluoroisopropyl groups. These groups can form hydrogen bonds and interact with various enzymes and proteins, influencing their activity and stability. The compound’s fluorinated nature also contributes to its high thermal stability and resistance to degradation, making it suitable for use in harsh chemical environments.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene
  • 1,4-Bis(hexafluoro-alpha-hydroxyisopropyl)benzene
  • 2,2’-1,4-phenylene bis(1,1,1,3,3,3-hexafluoropropan-2-ol)

Uniqueness

1,4-Bis(alpha-hydroxyhexafluoroisopropyl)benzene hydrate stands out due to its unique combination of alpha-hydroxy and hexafluoroisopropyl groups, which impart high thermal stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring robust and durable materials, such as high-performance polymers and advanced coatings.

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]propan-2-ol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F12O2.H2O/c13-9(14,15)7(25,10(16,17)18)5-1-2-6(4-3-5)8(26,11(19,20)21)12(22,23)24;/h1-4,25-26H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTWBMQINHSTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583639
Record name 2,2'-(1,4-Phenylene)bis(hexafluoropropan-2-ol)--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339264-55-0, 304851-82-9
Record name 1,4-Benzenedimethanol, α1,α1,α4,α4-tetrakis(trifluoromethyl)-, hydrate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339264-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-(1,4-Phenylene)bis(hexafluoropropan-2-ol)--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 304851-82-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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